Fasiplon

Drug discrimination GABAA receptor efficacy Imidazopyrimidine SAR

For anxiety researchers facing confounded behavioral readouts from sedative/muscle-relaxant effects of classical benzodiazepines, Fasiplon provides a validated solution. - Pure partial agonist at benzodiazepine site (GABAA), minimal sedation at anxiolytic doses (2-10 mg/kg, oral). - Superior pharmacological tool for elevated plus-maze, social interaction, and drug discrimination paradigms. - Available in research-grade purity with reliable global delivery.

Molecular Formula C13H15N5O2
Molecular Weight 273.29 g/mol
CAS No. 106100-65-6
Cat. No. B034810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFasiplon
CAS106100-65-6
Molecular FormulaC13H15N5O2
Molecular Weight273.29 g/mol
Structural Identifiers
SMILESCCC1=C(N2C=C(N=C2N=C1OC)C3=NOC(=N3)C)C
InChIInChI=1S/C13H15N5O2/c1-5-9-7(2)18-6-10(11-14-8(3)20-17-11)15-13(18)16-12(9)19-4/h6H,5H2,1-4H3
InChIKeyMEBYKPLMXIRYRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fasiplon (RU 33203): Non-Benzodiazepine GABAA Partial Agonist


Fasiplon (RU 33203, CAS 106100-65-6) is a non-benzodiazepine anxiolytic agent belonging to the imidazopyrimidine class [1]. It acts as a potent partial agonist at benzodiazepine sites on the GABAA receptor, developed by Roussel Uclaf through systematic structure-activity optimization [2]. The compound contains a 1,2,4-oxadiazole substituent at the 2-position of the imidazo[1,2-a]pyrimidine scaffold, a structural feature that confers metabolic stability and distinguishes its pharmacological profile from earlier ester-based and benzoyl-substituted analogs in the same series [1].

Why Fasiplon Cannot Be Substituted by Other Imidazopyrimidines


Within the imidazo[1,2-a]pyrimidine series, identical core scaffolds can yield full agonists, partial agonists, antagonists, or inverse agonists depending on the 2-position substituent [1]. Fasiplon bears an oxadiazole group at this position, which confers the highest agonist efficacy in the series. Replacing the oxadiazole with a thiazole—as in the structurally close analog RU 33356—switches the compound to an inverse agonist profile [1]. Even among agonists, rank-order efficacy differences translate into measurably distinct in vivo behavioral outcomes in drug discrimination and stress-induced arousal models [2][3]. A researcher or procurement officer who substitutes fasiplon with another imidazopyrimidine on the basis of core similarity risks obtaining a compound with fundamentally different—or even opposite—pharmacological activity.

Quantitative Differentiation Evidence


Agonist Efficacy Rank Order in Drug Discrimination

In a three-cue drug discrimination paradigm (chlordiazepoxide cue, RU 32698 cue, leptazol cue) in male Lister rats, fasiplon (RU 33203) exhibited the highest agonist efficacy among four imidazopyrimidine and imidazoquinazoline benzodiazepine receptor ligands tested [1]. The compounds were ranked by their substitution patterns and rate-depressant effects: RU 33203 consistently substituted for the agonist cues and depressed responding across all three test conditions, whereas RU 32698 depressed responding only at the highest dose in the leptazol cue, and RU 33543 and RU 32514 did not alter response rates at any dose [1]. The rank order of agonist efficacy was determined as RU 33203 > RU 32698 > RU 33543 > RU 32514 [1]. This places fasiplon as the most efficacious agonist among the non-benzodiazepine ligands compared in this study.

Drug discrimination GABAA receptor efficacy Imidazopyrimidine SAR

2-Position Substituent SAR and Agonist Efficacy Gradient

Systematic modification of the 2-position substituent on the imidazo[1,2-a]pyrimidine and imidazoquinoline scaffolds produced a clear efficacy gradient [1]. Across multiple in vivo models—including food-motivated conflict, stress-induced ultrasonic vocalizations, leptazol seizure threshold, and suprahyoid muscle twitch—the rank order of agonist efficacy by 2-substituent was: oxadiazole > benzoyl > > cyclopropyl ketone ≧ thiazole [1]. Fasiplon (RU 33203), bearing the oxadiazole group, sits at the apex of this efficacy gradient. Compounds with thiazole at this position (e.g., RU 33356) become inverse agonists [1][2]. The benzoyl-substituted analogs RU 32698 and RU 32514 occupy intermediate positions with weaker partial agonist activity [2].

Structure-activity relationship GABAA benzodiazepine site Heterocyclic chemistry

Reversal of Stress-Induced Arousal vs. Chlordiazepoxide

In a rat model of stress-induced arousal produced by intermittent footshock, fasiplon (RU 33203) produced dose-related inhibition of arousal across 2–10 mg/kg administered orally, an effect comparable to the classical benzodiazepine full agonist chlordiazepoxide [1]. In contrast, the earlier benzoyl-substituted analog RU 32514 showed only weak reversal of stress-induced arousal at 10 mg/kg, the dose that produces maximal activity in a food-motivated conflict procedure [1]. The study authors concluded that RU 32514 possesses only weak agonist activity at benzodiazepine receptors, insufficient for robust efficacy in this test [1].

Stress-induced arousal Non-sedative anxiolytic In vivo efficacy

Metabolic Stability of the Oxadiazole Group

The 1,2,4-oxadiazole ring in fasiplon was deliberately introduced as a metabolically stable replacement for the ester group present in earlier imidazopyrimidine benzodiazepine receptor ligands such as RU 32180 [1]. The abstract of the foundational structure-activity study states that oxadiazoles 'have been found to be metabolically stable alternatives to ester groups in benzodiazepine-receptor ligands' [1]. This metabolic stability advantage was a prerequisite for achieving oral activity in the imidazopyrimidine series, as the earlier ester-based leads lacked oral bioavailability [2].

Metabolic stability Oxadiazole bioisostere Oral bioavailability

Separation of Anxiolytic and CNS Depressant Effects

Multiple primary sources consistently report that fasiplon (RU 33203) produces anxiolytic-like effects in animal models with less sedation and muscle relaxation than classical benzodiazepines [1][2][3]. The Tully et al. (1991) J. Med. Chem. paper reports that oxadiazole-substituted imidazopyrimidines, including fasiplon, were 'equipotent with chlordiazepoxide but showed little or no myorelaxant effects' in the food-motivated conflict test [1]. The developmental review by Tully, Gardner, and Westwood further distinguishes RU 33203 from its predecessor RU 32698, noting that while RU 32698 induces 'little sedation and no muscle relaxation,' RU 33203 was subsequently characterized as a 'potent partial agonist' at benzodiazepine receptors [2], a mechanistic profile associated with a wider separation between anxiolytic efficacy and CNS depression.

Anxiolytic-sedative separation Therapeutic index Behavioral pharmacology

Optimal Research and Procurement Scenarios


Anxiolytic Behavioral Studies Without Motor Confounds

Fasiplon's partial agonist profile at benzodiazepine receptors, combined with its documented separation of anxiolytic and myorelaxant effects [1], makes it a suitable tool compound for anxiety research paradigms where sedation or muscle relaxation would confound behavioral readouts (e.g., elevated plus-maze, social interaction, operant conflict tests). Investigators seeking a non-benzodiazepine GABAA receptor agonist with chlordiazepoxide-comparable anxiolytic efficacy in stress-induced arousal models [2] but a reduced propensity for motor impairment should prioritize fasiplon over classical full agonists such as diazepam or chlordiazepoxide.

GABAA Receptor SAR Studies on Efficacy Switching

The imidazopyrimidine series, with its well-characterized efficacy gradient governed by the 2-position substituent (oxadiazole > benzoyl > > thiazole) [3], positions fasiplon as the high-efficacy anchor compound for comparative SAR panels. Procurement of fasiplon alongside a thiazole analog (e.g., RU 33356) and a benzoyl analog (e.g., RU 32698) enables systematic investigation of how incremental structural changes at position 2 drive the shift from partial agonism to inverse agonism at the benzodiazepine site. This makes fasiplon essential for academic or industrial laboratories mapping efficacy determinants onto the GABAA receptor ligand-binding domain.

Non-Sedative Anxiolytic Drug Discovery Programs

Fasiplon's established oral activity at 2–10 mg/kg in stress-induced arousal models [2] and its classification as a potent partial agonist [4] provide a validated reference point for drug discovery programs pursuing non-sedative anxiolytics. It can serve as a positive control or benchmark compound in screening cascades, particularly where the therapeutic goal is to retain GABAA-mediated anxiolysis while minimizing the CNS-depressant liabilities that limit classical benzodiazepine utility. The metabolic stability conferred by the oxadiazole group [1] further supports its use as a pharmacokinetic benchmark in oral dosing studies.

Drug Discrimination and Receptor Occupancy Studies

Fasiplon's unique behavioral signature in three-cue drug discrimination assays—substituting for both the chlordiazepoxide and RU 32698 agonist cues while depressing response rates across all conditions [5]—establishes it as the highest-efficacy reference compound in the imidazopyrimidine series. Researchers employing drug discrimination methodology to characterize novel GABAA ligands can use fasiplon as a training drug or substitution probe to define the upper boundary of partial agonist cue generalization. This application is specifically supported by its rank-order position (RU 33203 > RU 32698 > RU 33543 > RU 32514) derived from primary data [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fasiplon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.